molecular formula C13H21NO4 B2567288 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid CAS No. 913744-64-6

1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid

Cat. No.: B2567288
CAS No.: 913744-64-6
M. Wt: 255.314
InChI Key: XTVNSJSQUVHEML-VHSXEESVSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring with a cyclopropyl substituent. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Mechanism of Action

Target of Action

The primary target of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid is amines . The compound is used in organic synthesis where it acts as a protecting group for amines .

Mode of Action

This compound interacts with its targets, the amines, by being added to them under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a protecting group for the amines, which can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The biochemical pathway affected by this compound involves the protection of amines during organic synthesis . The compound forms a protecting group around the amines, preventing them from reacting with other substances in the mixture. This allows for more controlled reactions and prevents unwanted side reactions .

Pharmacokinetics

It is known that the compound can be added to amines under aqueous conditions , suggesting that it may be soluble in water. The impact of these properties on the bioavailability of the compound would depend on the specific conditions of its use.

Result of Action

The molecular effect of the action of this compound is the formation of a protecting group around amines . This protects the amines from reacting with other substances in the mixture. On a cellular level, this allows for more controlled reactions during organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is added to amines under aqueous conditions , suggesting that the presence of water is necessary for its action. Additionally, the removal of the protecting group requires the presence of strong acids , indicating that the pH of the environment can influence the compound’s efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group on the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further reactions to form various derivatives .

Comparison with Similar Compounds

  • 1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid

Comparison: 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts different steric and electronic properties compared to other substituents like methyl, ethyl, or phenyl groups. This uniqueness can influence the reactivity and stability of the compound in various chemical reactions .

Properties

IUPAC Name

4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9(8-4-5-8)10(7-14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVNSJSQUVHEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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